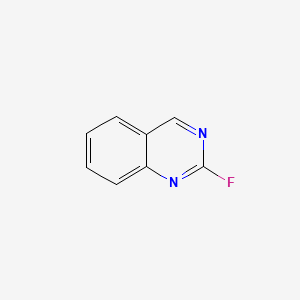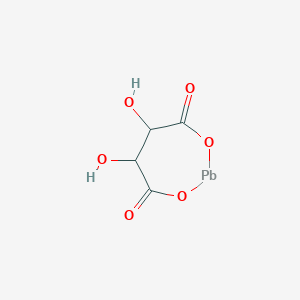
Lead(II)tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead(II) tartrate is an inorganic compound with the chemical formula Pb(C₄H₄O₆). It is a salt formed from lead(II) ions and tartrate ions. This compound is known for its unique crystalline structure and is often used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead(II) tartrate can be synthesized by reacting lead(II) acetate with tartaric acid. The reaction typically occurs in an aqueous medium, where lead(II) acetate is dissolved in water and tartaric acid is added to the solution. The resulting lead(II) tartrate precipitates out of the solution and can be collected by filtration .
Industrial Production Methods: In industrial settings, lead(II) tartrate is often produced by mixing lead(II) nitrate with sodium tartrate in an aqueous solution. The lead(II) tartrate precipitates out and is then filtered, washed, and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Lead(II) tartrate undergoes various chemical reactions, including:
Oxidation: Lead(II) tartrate can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to elemental lead under certain conditions.
Substitution: Lead(II) tartrate can participate in substitution reactions where the tartrate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or carbon monoxide.
Substitution: Reagents like sodium chloride or potassium iodide in aqueous solutions.
Major Products:
Oxidation: Lead(IV) oxide.
Reduction: Elemental lead.
Substitution: Lead(II) chloride or lead(II) iodide.
Applications De Recherche Scientifique
Lead(II) tartrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lead compounds and as a reagent in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and therapy.
Industry: Utilized in the production of certain types of glass and ceramics
Mécanisme D'action
The mechanism of action of lead(II) tartrate involves its interaction with various biological molecules. Lead(II) ions can bind to proteins and enzymes, altering their structure and function. This binding can inhibit enzyme activity and disrupt cellular processes. The tartrate ion can also chelate metal ions, affecting their availability and reactivity .
Comparaison Avec Des Composés Similaires
Lead(II) acetate: Another lead(II) salt with acetate ions.
Lead(II) nitrate: A lead(II) salt with nitrate ions.
Lead(II) chloride: A lead(II) salt with chloride ions.
Comparison:
Lead(II) tartrate vs. Lead(II) acetate: Lead(II) tartrate has a more complex crystalline structure and different solubility properties compared to lead(II) acetate.
Lead(II) tartrate vs. Lead(II) nitrate: Lead(II) tartrate is less soluble in water than lead(II) nitrate, making it more suitable for certain applications.
Lead(II) tartrate vs. Lead(II) chloride: Lead(II) tartrate has different reactivity and stability compared to lead(II) chloride, which can influence its use in various chemical processes.
Propriétés
Formule moléculaire |
C4H4O6Pb |
|---|---|
Poids moléculaire |
355 g/mol |
Nom IUPAC |
5,6-dihydroxy-1,3,2λ2-dioxaplumbepane-4,7-dione |
InChI |
InChI=1S/C4H6O6.Pb/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |
Clé InChI |
AYPZCTCULRIASE-UHFFFAOYSA-L |
SMILES canonique |
C1(C(C(=O)O[Pb]OC1=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




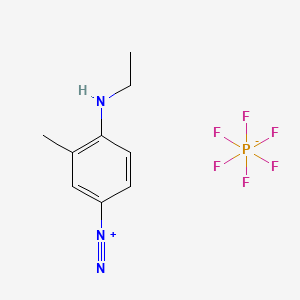
![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)

![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)
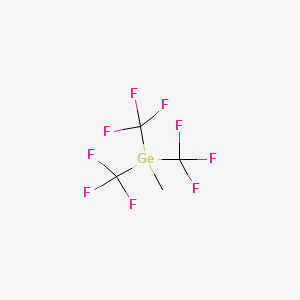

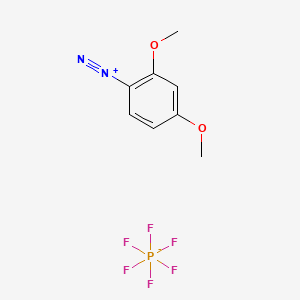
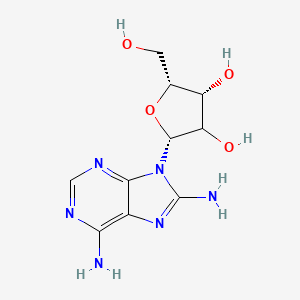
![6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol](/img/structure/B13415692.png)
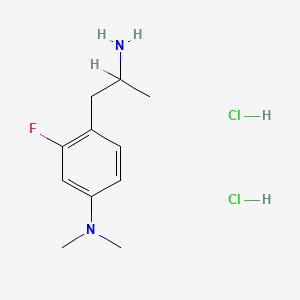
![2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester](/img/structure/B13415699.png)
